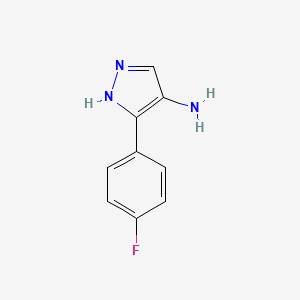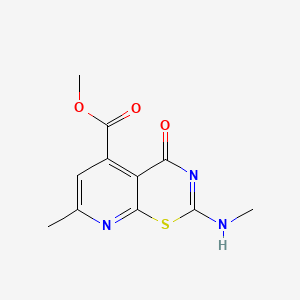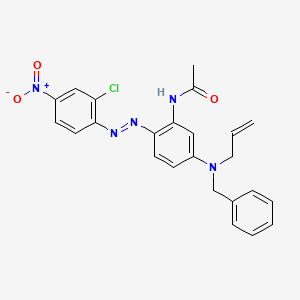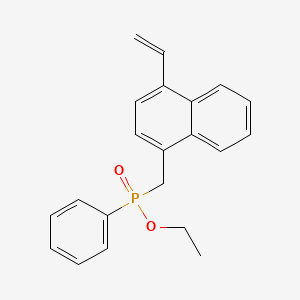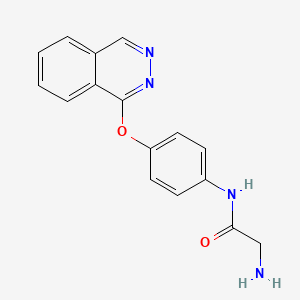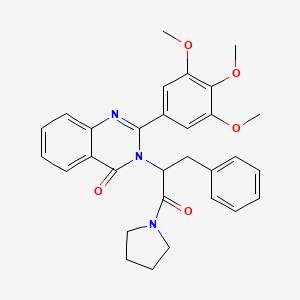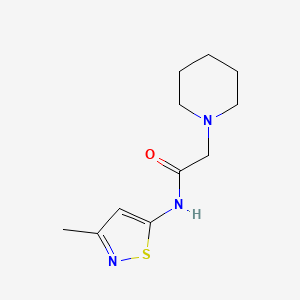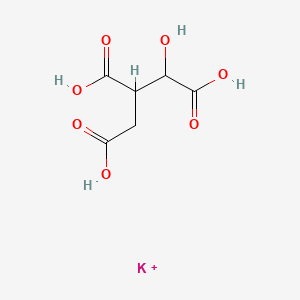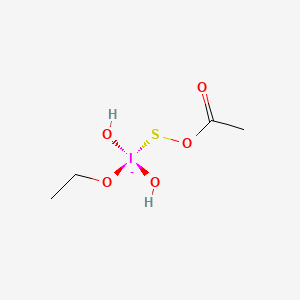
CID 6410762
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CID 6410762, also known as Palmitoyl-CoA, is a long-chain fatty acyl-CoA that plays a crucial role in various metabolic pathways. It is a key intermediate in lipid metabolism and is involved in the biosynthesis of complex lipids and the degradation of fatty acids. Palmitoyl-CoA is essential for the proper functioning of cellular processes and is found in various tissues throughout the body.
准备方法
Synthetic Routes and Reaction Conditions
Palmitoyl-CoA can be synthesized through the esterification of palmitic acid with coenzyme A (CoA). This reaction typically involves the activation of palmitic acid by converting it to palmitoyl adenylate, followed by the transfer of the palmitoyl group to CoA. The reaction conditions often include the presence of ATP, Mg²⁺ ions, and specific enzymes such as acyl-CoA synthetase.
Industrial Production Methods
Industrial production of Palmitoyl-CoA involves enzymatic synthesis using recombinant enzymes. The process includes the fermentation of microorganisms engineered to overproduce the necessary enzymes, followed by the extraction and purification of Palmitoyl-CoA. This method ensures high yield and purity, making it suitable for large-scale production.
化学反应分析
Types of Reactions
Palmitoyl-CoA undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the mitochondria through β-oxidation, leading to the production of acetyl-CoA, NADH, and FADH₂.
Reduction: Palmitoyl-CoA can be reduced to form palmitic acid.
Substitution: It can participate in acyl transfer reactions, where the palmitoyl group is transferred to other molecules.
Common Reagents and Conditions
Oxidation: Requires enzymes such as acyl-CoA dehydrogenase, enoyl-CoA hydratase, and β-hydroxyacyl-CoA dehydrogenase, along with cofactors like FAD and NAD⁺.
Reduction: Involves the use of reducing agents such as NADPH.
Substitution: Catalyzed by enzymes like acyltransferases.
Major Products Formed
Oxidation: Acetyl-CoA, NADH, and FADH₂.
Reduction: Palmitic acid.
Substitution: Various acylated molecules, depending on the acceptor molecule.
科学研究应用
Palmitoyl-CoA has numerous applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study lipid metabolism.
Biology: Investigated for its role in cellular signaling and membrane dynamics.
Medicine: Studied for its involvement in metabolic disorders and potential therapeutic targets.
Industry: Utilized in the production of biofuels and biodegradable plastics.
作用机制
Palmitoyl-CoA exerts its effects by participating in metabolic pathways such as fatty acid β-oxidation and lipid biosynthesis. It acts as a substrate for various enzymes, facilitating the transfer of the palmitoyl group to other molecules. The molecular targets include enzymes like acyl-CoA synthetase, acyltransferases, and dehydrogenases. The pathways involved are critical for energy production, membrane synthesis, and signaling.
相似化合物的比较
Similar Compounds
Stearoyl-CoA: Another long-chain fatty acyl-CoA with an 18-carbon chain.
Oleoyl-CoA: A monounsaturated fatty acyl-CoA with an 18-carbon chain and one double bond.
Myristoyl-CoA: A shorter-chain fatty acyl-CoA with a 14-carbon chain.
Uniqueness
Palmitoyl-CoA is unique due to its 16-carbon saturated fatty acid chain, making it a key intermediate in both the synthesis and degradation of fatty acids. Its role in various metabolic pathways and its involvement in the regulation of lipid metabolism distinguish it from other similar compounds.
属性
分子式 |
C4H10IO5S- |
|---|---|
分子量 |
297.09 g/mol |
InChI |
InChI=1S/C4H10IO5S/c1-3-9-5(7,8)11-10-4(2)6/h7-8H,3H2,1-2H3/q-1 |
InChI 键 |
RRGCMWVUVZETRO-UHFFFAOYSA-N |
规范 SMILES |
CCO[I-](O)(O)SOC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-[bis(4-fluorophenyl)methoxy]ethylsulfanylmethyl]-5-methyl-1H-imidazole;oxalic acid](/img/structure/B12702014.png)
